Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, a key heterocyclic building block in medicinal chemistry. The document details its chemical and physical properties, and while a specific experimental protocol for its synthesis is not available in the cited literature, a representative synthetic methodology for related 1H-pyrrolo[3,2-c]pyridine derivatives is presented. The guide explores the utility of this compound as a versatile intermediate for the synthesis of biologically active molecules, particularly kinase inhibitors, through reactions such as the Suzuki-Miyaura cross-coupling. The broader therapeutic potential of the 1H-pyrrolo[3,2-c]pyridine scaffold in targeting signaling pathways relevant to cancer and other diseases is also discussed.
Introduction
Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS 877060-48-5) is a functionalized azaindole derivative. The 1H-pyrrolo[3,2-c]pyridine core is a recognized scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including potent inhibition of various protein kinases.[1] The presence of an iodine atom at the 3-position provides a reactive handle for the introduction of diverse substituents, most notably through palladium-catalyzed cross-coupling reactions. The tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen enhances the compound's stability and solubility in organic solvents, facilitating its use in multi-step synthetic sequences. This guide aims to consolidate the available technical information on this compound to support its application in research and drug development.
Physicochemical Properties
A summary of the key physicochemical properties for tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is provided in the table below. This information is primarily sourced from chemical supplier catalogs.
| Property | Value | Reference |
| CAS Number | 877060-48-5 | [2] |
| Molecular Formula | C₁₂H₁₃IN₂O₂ | [2] |
| Molecular Weight | 344.15 g/mol | [2] |
| Appearance | White to light-yellow solid | N/A |
| Purity | ≥97% | [2] |
| Storage Conditions | Room temperature | [2] |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate could not be located in the available literature, a general and representative multi-step synthesis of the 1H-pyrrolo[3,2-c]pyridine core is described.[1] The synthesis of the target compound would likely first involve the construction of the Boc-protected 1H-pyrrolo[3,2-c]pyridine, followed by a regioselective iodination at the 3-position of the pyrrole ring.
Representative Synthesis of the 1H-pyrrolo[3,2-c]pyridine Scaffold
The following is a representative, multi-step procedure for the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, which illustrates the general approach to constructing the core heterocyclic system.[1]
Experimental Protocol:
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Step 1: Oxidation. Commercially available 2-bromo-5-methylpyridine is reacted with m-chloroperbenzoic acid (m-CPBA) to yield 2-bromo-5-methylpyridine-1-oxide.[1]
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Step 2: Nitration. The resulting pyridine-1-oxide is then nitrated using fuming nitric acid in sulfuric acid to introduce a nitro group, affording 2-bromo-5-methyl-4-nitropyridine 1-oxide.[1]
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Step 3: Formation of the Pyrrole Ring. The nitrated intermediate is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in N,N-dimethylformamide (DMF) to form a key intermediate which is then cyclized in the presence of iron powder and acetic acid to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine.[1]
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Step 4: N-Arylation. The pyrrole nitrogen is then arylated using a boronic acid (e.g., 3,4,5-trimethoxyphenylboronic acid) in the presence of a copper(II) acetate catalyst to give 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.[1]
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Step 5: Suzuki Cross-Coupling. The final 6-aryl derivatives are obtained via a Suzuki cross-coupling reaction between the 6-bromo intermediate and various arylboronic acids using a palladium catalyst such as Pd(PPh₃)₄.[1]
To obtain the target compound of this guide, one would likely start with the Boc-protected 1H-pyrrolo[3,2-c]pyridine and then perform an iodination step.
Iodination
A general method for the iodination of related heterocyclic compounds involves the use of an iodine source such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) in an appropriate solvent.
Hypothetical Experimental Protocol for Iodination:
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Dissolve tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Cool the solution to 0 °C in an ice bath.
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Add N-iodosuccinimide (NIS) portion-wise to the stirred solution.
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Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Spectroscopic Characterization
No published experimental ¹H NMR or ¹³C NMR data for tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate could be located in the searched literature. For related N-Boc protected 3-iodo-pyrazole derivatives, the following characteristic signals are observed in ¹H NMR (400 MHz, DMSO-d₆): a singlet for the Boc group protons at ~1.57 ppm, and aromatic protons in the range of 6.76-8.16 ppm.[3] In ¹³C NMR (100 MHz, DMSO-d₆) for similar structures, the Boc carbonyl carbon appears around 146.4 ppm, the quaternary carbon of the Boc group at ~86.0 ppm, and the methyl carbons at ~27.9 ppm.[3]
Applications in Drug Discovery and Development
The 1H-pyrrolo[3,2-c]pyridine scaffold is a key pharmacophore in the development of kinase inhibitors. The 3-iodo substituent in the title compound serves as a versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Role as a Synthetic Intermediate
Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is an ideal precursor for the synthesis of more complex molecules. The Boc protecting group can be readily removed under acidic conditions to allow for further functionalization of the pyrrole nitrogen.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds. In the context of the title compound, it allows for the introduction of a wide variety of aryl and heteroaryl groups at the 3-position of the pyrrolo[3,2-c]pyridine core.
Representative Experimental Protocol for Suzuki-Miyaura Coupling:
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To a reaction vessel, add tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and a base such as potassium carbonate or cesium carbonate (2-3 equiv.).
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Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.
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Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
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Under a positive pressure of the inert gas, add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
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Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
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After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
// Nodes
start [label="Reactants:\n- tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate\n- Boronic Acid/Ester\n- Base (e.g., K₂CO₃)\n- Pd Catalyst (e.g., Pd(PPh₃)₄)"];
reaction [label="Reaction Conditions:\n- Solvent (e.g., Dioxane/Water)\n- Inert Atmosphere (Ar/N₂)\n- Heat (80-120 °C)"];
workup [label="Aqueous Workup:\n- Dilution with Water\n- Extraction with Organic Solvent\n- Brine Wash"];
purification [label="Purification:\n- Drying (Na₂SO₄)\n- Concentration\n- Column Chromatography"];
product [label="Final Product:\n3-Aryl-1H-pyrrolo[3,2-c]pyridine Derivative", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
start -> reaction [label="1. Mix"];
reaction -> workup [label="2. Cool & Quench"];
workup -> purification [label="3. Isolate Crude"];
purification -> product [label="4. Purify"];
}
}
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Biological Activity and Signaling Pathways
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been investigated for their potential as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.
Kinase Inhibition
The 1H-pyrrolo[3,2-c]pyridine core can serve as a scaffold to which various substituents can be attached to achieve potent and selective inhibition of specific kinases. For example, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of Traf2 and Nck-interacting kinase (TNIK), which is implicated in colorectal cancer.[4]
// Nodes
ligand [label="Growth Factor", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
receptor [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
pathway [label="Downstream Signaling Cascade\n(e.g., PI3K/Akt/mTOR, MAPK/ERK)", fillcolor="#F1F3F4", fontcolor="#202124"];
nucleus [label="Nucleus", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
transcription [label="Gene Transcription", fillcolor="#F1F3F4", fontcolor="#202124"];
response [label="Cell Proliferation, Survival, Angiogenesis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
inhibitor [label="1H-pyrrolo[3,2-c]pyridine\nDerivative", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges
ligand -> receptor [label="Binds"];
receptor -> pathway [label="Activates"];
pathway -> nucleus [label="Translocates"];
nucleus -> transcription;
transcription -> response [label="Leads to"];
inhibitor -> receptor [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee];
inhibitor -> pathway [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee];
}
}
Caption: A simplified diagram illustrating the inhibition of a generic kinase signaling pathway.
Anticancer Activity
Several studies have demonstrated the anticancer potential of 1H-pyrrolo[3,2-c]pyridine derivatives. For instance, a series of these compounds were designed and synthesized as colchicine-binding site inhibitors, which disrupt microtubule dynamics and lead to cell cycle arrest and apoptosis in cancer cells.[1] One of the lead compounds in this series exhibited potent in vitro activity against cervical, gastric, and breast cancer cell lines with IC₅₀ values in the low micromolar range.[1]
Conclusion
Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its utility is primarily derived from the strategic placement of the iodo group, which allows for the facile introduction of a wide array of substituents via modern cross-coupling methodologies. The 1H-pyrrolo[3,2-c]pyridine scaffold is a promising platform for the development of kinase inhibitors and other therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.
References